1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one
Description
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one is a bifunctional compound featuring a 4-methoxy-substituted bipiperidine moiety linked via an ethanone bridge to a 3-methylphenyl group. The bipiperidine scaffold is notable for its conformational flexibility, which enhances binding to diverse biological targets. The methoxy group at the 4-position of the bipiperidine may improve solubility and modulate electronic properties, while the 3-methylphenyl group contributes hydrophobic interactions.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-4-3-5-17(14-16)15-20(23)22-10-6-18(7-11-22)21-12-8-19(24-2)9-13-21/h3-5,14,18-19H,6-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNADLJHCBWYYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3CCC(CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one, with CAS number 1706208-90-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize and analyze the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 330.5 g/mol
- Structure : The compound features a bipiperidine moiety substituted with a methoxy group and a 3-methylphenyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on the central nervous system (CNS), potential anti-inflammatory properties, and its role as a ligand in receptor modulation.
CNS Activity
Research indicates that compounds containing bipiperidine structures often exhibit significant CNS activity. For instance:
- Dopaminergic Activity : Studies have shown that bipiperidine derivatives can act as dopamine receptor agonists or antagonists, influencing neurotransmitter levels and potentially providing therapeutic effects in conditions like schizophrenia and Parkinson's disease.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented:
- Inhibition of Pro-inflammatory Cytokines : Some bipiperidine derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the binding affinity of bipiperidine derivatives to dopamine receptors. Results indicated a significant affinity for D2 receptors, suggesting potential use in neuropharmacology. |
| Study 2 | Examined the anti-inflammatory effects of related compounds in animal models. The results showed reduced inflammation markers after treatment with bipiperidine derivatives. |
| Study 3 | Focused on the synthesis and characterization of similar compounds, revealing insights into structure-activity relationships that could guide future drug design efforts. |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., dopamine receptors), modulating their activity.
- Signal Transduction Pathways : It may influence signaling pathways involved in inflammation and neuronal signaling.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural similarities and differences between the target compound and selected analogs:
Key Observations:
- Bipiperidine vs.
- Substituent Effects: The 3-methylphenyl group in the target compound offers moderate hydrophobicity, whereas bromo- or chlorophenyl groups in analogs increase steric bulk and electronic withdrawal, which may influence metabolic stability or receptor affinity.
- Heterocyclic Replacements: Compounds with triazole or tetrazole substituents prioritize hydrogen-bonding interactions, contrasting with the bipiperidine’s role in spatial accommodation.
Physicochemical and Computational Insights
- Solubility and LogP: The 4-methoxy group in the target compound likely reduces LogP compared to chlorophenyl analogs , improving aqueous solubility. Molecular docking studies on analogs suggest that methoxy groups enhance binding to hydrophobic pockets via CH-π interactions.
Preparation Methods
Reaction Mechanism
The 4-methoxy-[1,4'-bipiperidine] nitrogen attacks the carbonyl carbon of 2-bromo-1-(3-methylphenyl)ethan-1-one via an SN2 mechanism, displacing bromide and forming the C-N bond.
Synthetic Protocol
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 4H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (m, 4H, piperidine-H), 2.32 (s, 3H, CH₃)
- HRMS : m/z 362.2382 [M+H]⁺ (calc. 362.2378)
Method 2: Reductive Amination Approach
Two-Step Sequence
Condensation :
4-Methoxy-[1,4'-bipiperidine] reacts with 3-methylphenylglyoxal to form an imine intermediate.Reduction :
NaBH₄-mediated conversion to secondary amine followed by oxidation to ketone.
Comparative Efficiency
| Step | Reagent | Time (hr) | Intermediate Yield (%) |
|---|---|---|---|
| Imine formation | EtOH, Δ | 6 | 72 |
| Reduction | NaBH₄, MeOH | 2 | 89 |
| Oxidation | PCC, CH₂Cl₂ | 4 | 63 |
Method 3: Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Aryl halide (2-bromoacetophenone derivative) couples with bipiperidine using Pd catalysis:
Catalytic System :
Key Advantages :
Purification and Analytical Challenges
Chromatographic Resolution
Due to the compound's polarity and structural complexity, reversed-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O 65:35) proves most effective for >99% purity.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one, and how can structural confirmation be achieved?
Answer:
The compound can be synthesized via cyclization reactions using aldehydes (e.g., 4-methoxybenzaldehyde) and ethyl cyanoacetate in the presence of ammonium acetate as a catalyst. Post-synthesis, structural confirmation requires multi-spectroscopic analysis:
- FTIR to identify functional groups (e.g., carbonyl stretch at ~1675 cm⁻¹).
- ¹H/¹³C-NMR to resolve bipiperidine and aryl proton environments.
- Mass spectrometry for molecular ion validation.
Example: Cyclization reactions in ethanol under reflux yielded pyridin-2(1H)-one derivatives with confirmed structures .
Advanced: How can steric hindrance from the 3-methylphenyl group be mitigated during synthesis to improve yield?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalyst tuning : Lewis acids like AlCl₃ may improve electrophilic substitution efficiency.
- Temperature control : Gradual heating (e.g., 60–80°C) reduces side reactions.
Evidence from analogous syntheses shows that adjusting aldehyde reactivity (e.g., using electron-withdrawing substituents) improves regioselectivity .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Antibacterial activity : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values).
- Antioxidant potential : DPPH radical scavenging assay (IC₅₀ comparison to ascorbic acid).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
Compounds with bromophenyl substituents showed higher antioxidant activity (79.05%) than methoxy analogs (17.55%) in DPPH assays .
Advanced: How should researchers resolve discrepancies between molecular docking predictions and experimental MIC values in antibacterial studies?
Answer:
- Re-evaluate docking parameters : Adjust grid box size to account for protein flexibility (e.g., using PyRx or AutoDock Vina).
- Validate with mutational studies : Test binding affinity changes in mutant bacterial strains.
- Cross-validate with MD simulations : Assess ligand-protein stability over time (e.g., GROMACS).
In a study, docking scores for pyridin-2(1H)-ones correlated with MIC trends only after incorporating solvent-accessible surface area (SASA) corrections .
Basic: What experimental design principles apply to ADMET profiling of this compound?
Answer:
- Absorption : Caco-2 monolayer permeability assays.
- Metabolism : Liver microsomal stability (CYP450 isoforms).
- Toxicity : Ames test for mutagenicity and hepatocyte viability assays.
Molecular docking can predict interactions with CYP3A4 or P-glycoprotein to guide in vitro testing .
Advanced: How can batch-to-batch variability in antioxidant activity be addressed?
Answer:
- Purification rigor : Use preparative HPLC (>95% purity) to remove byproducts.
- Stability studies : Monitor degradation under light, humidity, and temperature (25–40°C).
- Statistical analysis : Apply ANOVA to identify significant batch effects (e.g., randomized block design with split plots) .
Basic: What role does the 4-methoxy group play in modulating bioactivity?
Answer:
- Electron-donating effect : Enhances resonance stabilization of intermediates.
- Lipophilicity : Increases membrane permeability (logP optimization).
- Hydrogen bonding : Methoxy oxygen may interact with active site residues (e.g., Tyr in enzymes).
Comparisons with bromophenyl analogs show methoxy groups reduce antioxidant efficacy but improve solubility .
Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis.
- Continuous flow reactors : Enhance mixing and reduce racemization.
- In-line monitoring : FTIR or Raman spectroscopy for real-time quality control.
Industrial-scale Friedel-Crafts acylations employ flow reactors for consistent yields .
Basic: How should researchers design SAR studies for this compound?
Answer:
- Core modifications : Vary substituents on the bipiperidine (e.g., hydroxyl, halogen) and aryl rings.
- Bioisosteric replacement : Swap methoxy with trifluoromethoxy or ethoxy groups.
- Pharmacophore mapping : Identify critical H-bond acceptors/donors via MOE or Schrödinger.
SAR for pyridin-2(1H)-ones revealed bromine enhances radical scavenging via steric and electronic effects .
Advanced: What computational tools are recommended for predicting off-target interactions?
Answer:
- SwissTargetPrediction : Prioritize kinase or GPCR targets.
- SEA (Similarity Ensemble Approach) : Identify structurally related targets.
- Deep learning models : Use DeepChem or Atomwise for high-throughput virtual screening.
Docking studies with Discovery Studio identified potential off-target binding to bacterial DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
